
(S)-Dimethyl 2-(4-iodobenzamido)pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Dimethyl 2-(4-iodobenzamido)pentanedioate is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of an iodinated benzamido group attached to a pentanedioate backbone, making it a valuable molecule for studying biochemical interactions and developing therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Dimethyl 2-(4-iodobenzamido)pentanedioate typically involves a multi-step process. One common method starts with the preparation of the iodinated benzamido precursor, which is then coupled with a pentanedioate derivative. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Dimethyl 2-(4-iodobenzamido)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the iodine atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamido compounds .
Applications De Recherche Scientifique
(S)-Dimethyl 2-(4-iodobenzamido)pentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate protein-ligand interactions and enzyme activity.
Medicine: It serves as a precursor for developing radiolabeled compounds for imaging and therapeutic purposes, particularly in cancer research.
Industry: The compound is utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (S)-Dimethyl 2-(4-iodobenzamido)pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated benzamido group plays a crucial role in binding to these targets, often through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(3-((S)-1-carboxy-5-(4-iodobenzamido)pentyl)ureido)pentanedioic acid: This compound shares a similar structure but includes a urea moiety, which can affect its binding properties and biological activity.
(S)-2-(3-((S)-1-carboxy-5-(4-iodobenzylamino)pentyl)ureido)pentanedioic acid: Another related compound with a benzylamino group instead of a benzamido group, leading to different chemical reactivity and applications.
Uniqueness
(S)-Dimethyl 2-(4-iodobenzamido)pentanedioate is unique due to its specific structural features, such as the iodinated benzamido group and the pentanedioate backbone. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable tool in various research fields .
Propriétés
Formule moléculaire |
C14H16INO5 |
|---|---|
Poids moléculaire |
405.18 g/mol |
Nom IUPAC |
dimethyl (2S)-2-[(4-iodobenzoyl)amino]pentanedioate |
InChI |
InChI=1S/C14H16INO5/c1-20-12(17)8-7-11(14(19)21-2)16-13(18)9-3-5-10(15)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,16,18)/t11-/m0/s1 |
Clé InChI |
GUIAUTJTUAVNMG-NSHDSACASA-N |
SMILES isomérique |
COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)I |
SMILES canonique |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


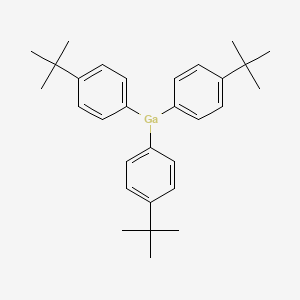
![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)
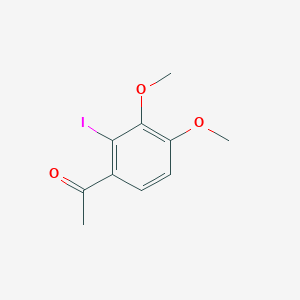
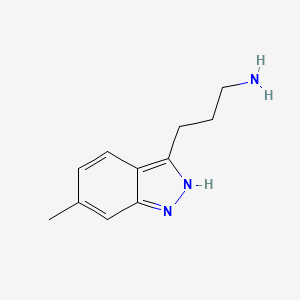
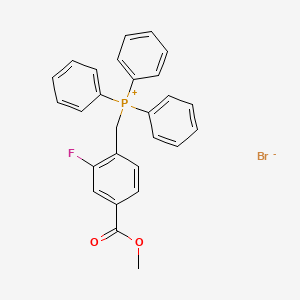
![[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea](/img/structure/B13152249.png)
![9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13152251.png)

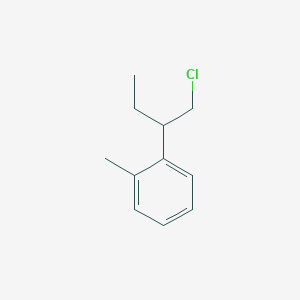
methanol](/img/structure/B13152259.png)

![3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13152287.png)
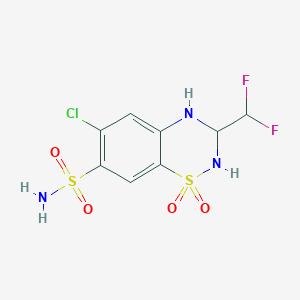
![(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide](/img/structure/B13152294.png)
